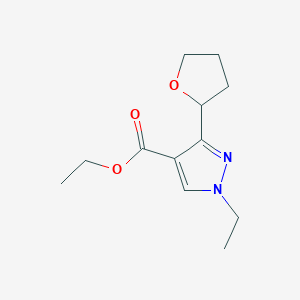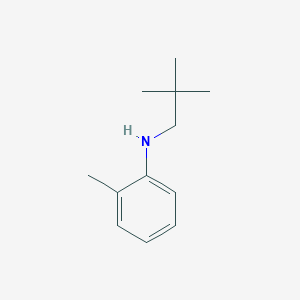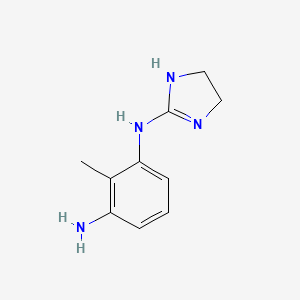
N1-(Imidazolidin-2-ylidene)-2-methylbenzene-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(Imidazolidin-2-ylidene)-2-methylbenzene-1,3-diamine is a compound that features an imidazolidin-2-ylidene moiety attached to a benzene ring substituted with two amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(Imidazolidin-2-ylidene)-2-methylbenzene-1,3-diamine typically involves the formation of the imidazolidin-2-ylidene ring followed by its attachment to the benzene ring. One common method involves the reaction of 1,2-diaminobenzene with an appropriate carbonyl compound under acidic conditions to form the imidazolidin-2-ylidene ring. This intermediate is then further reacted with methylating agents to introduce the methyl group at the desired position .
Industrial Production Methods
Industrial production methods for this compound often involve catalytic processes to ensure high yields and purity. Catalysts such as palladium or nickel complexes are commonly used to facilitate the formation of the imidazolidin-2-ylidene ring and its subsequent attachment to the benzene ring .
Chemical Reactions Analysis
Types of Reactions
N1-(Imidazolidin-2-ylidene)-2-methylbenzene-1,3-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolidin-2-one derivatives.
Reduction: Reduction reactions can convert the imidazolidin-2-ylidene ring to imidazolidine.
Substitution: The amine groups on the benzene ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions include imidazolidin-2-one derivatives, imidazolidine, and various substituted benzene derivatives .
Scientific Research Applications
N1-(Imidazolidin-2-ylidene)-2-methylbenzene-1,3-diamine has several scientific research applications:
Mechanism of Action
The mechanism by which N1-(Imidazolidin-2-ylidene)-2-methylbenzene-1,3-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The imidazolidin-2-ylidene ring can coordinate with metal ions, facilitating catalytic reactions. Additionally, the amine groups can form hydrogen bonds with biological targets, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
Imidazolidin-2-one: A structurally similar compound with a carbonyl group instead of the imidazolidin-2-ylidene ring.
Benzimidazolidin-2-one: Similar to imidazolidin-2-one but with an additional benzene ring fused to the imidazolidinone ring.
Uniqueness
N1-(Imidazolidin-2-ylidene)-2-methylbenzene-1,3-diamine is unique due to the presence of both the imidazolidin-2-ylidene ring and the benzene ring with amine substitutions. This combination provides unique chemical properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C10H14N4 |
|---|---|
Molecular Weight |
190.25 g/mol |
IUPAC Name |
3-N-(4,5-dihydro-1H-imidazol-2-yl)-2-methylbenzene-1,3-diamine |
InChI |
InChI=1S/C10H14N4/c1-7-8(11)3-2-4-9(7)14-10-12-5-6-13-10/h2-4H,5-6,11H2,1H3,(H2,12,13,14) |
InChI Key |
TUJQUSVKLISURX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1NC2=NCCN2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


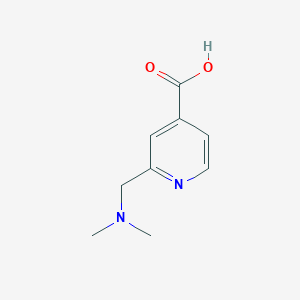
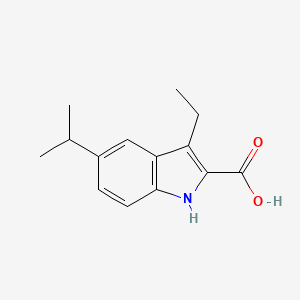
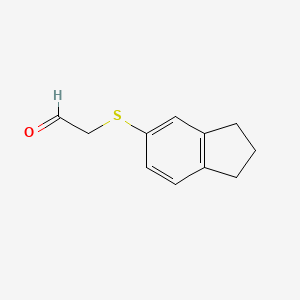
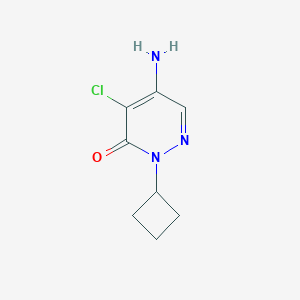


![4-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyloxan-4-ol](/img/structure/B13218221.png)
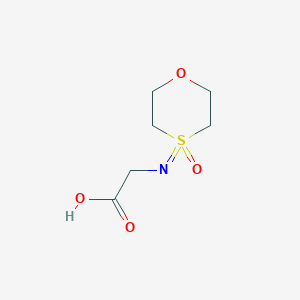
![Ethyl 2-[2-(4-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13218240.png)

